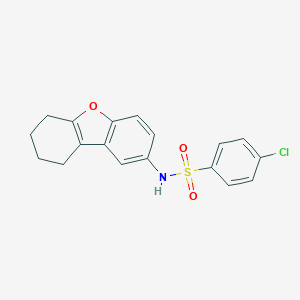
2,3-Tetr amethylene-5-(p-chlor obenzenesulfonamido)benz ofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Tetramethylene-5-(p-chlorobenzenesulfonamido)benzofuran, commonly known as TCBF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzofuran sulfonamides and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of TCBF is not fully understood. However, it is believed that this compound inhibits the activity of enzymes and proteins by binding to their active sites and preventing them from carrying out their functions.
Biochemical and Physiological Effects:
TCBF has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve the function of the immune system. TCBF has also been found to have neuroprotective effects and can protect against the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCBF in lab experiments is its high purity and stability. This compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TCBF is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of TCBF in scientific research. One area of interest is the development of TCBF-based drugs for the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of the mechanism of action of TCBF and its potential targets in the body. Finally, there is a need for further research to explore the potential side effects of TCBF and its safety profile in humans.
Conclusion:
In conclusion, TCBF is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit various biological activities and has potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of TCBF and its safety profile in humans.
Synthesemethoden
TCBF can be synthesized by the reaction of 2,3-dibromotetramethylene and p-chlorobenzenesulfonamide in the presence of a palladium catalyst. The reaction yields TCBF as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
TCBF has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. TCBF has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Eigenschaften
Molekularformel |
C18H16ClNO3S |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2 |
InChI-Schlüssel |
GOVAJEDQWKQTFQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
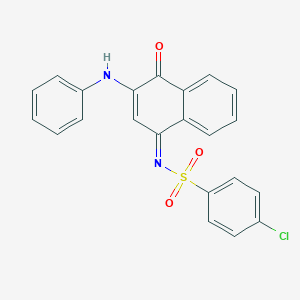
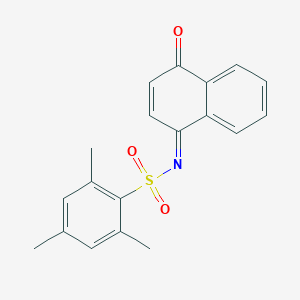
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
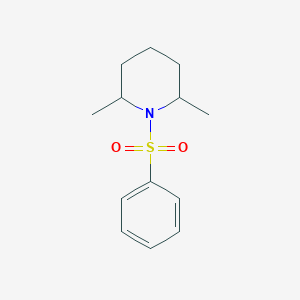
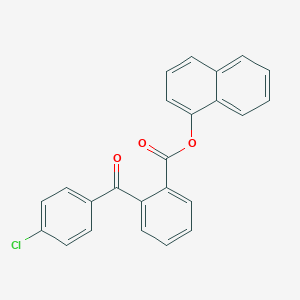
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)